molecular formula C17H25N3O5 B2997477 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxybutan-2-yl)urea CAS No. 877641-37-7

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxybutan-2-yl)urea

Cat. No. B2997477
CAS RN: 877641-37-7
M. Wt: 351.403
InChI Key: KRSQNXRPSBAALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxybutan-2-yl)urea, also known as DM-235, is a synthetic compound that belongs to the class of pyrrolidines. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Electron Transfer and Hydrogen Bonding Applications

Research has shown that urea derivatives can play a significant role in electron transfer processes across hydrogen bonds. A study by M. Pichlmaier et al. (2009) on ruthenium and osmium complexes featuring urea ligands highlights their ability to form dimeric structures maintained by hydrogen bonds, facilitating reversible oxidations without potential splitting for individual hydrogen-bridged redox active moieties. This suggests applications in designing redox-active materials and understanding electron transfer mechanisms in molecular systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).

Synthesis and Complex Formation

J. Ohkanda et al. (1993) demonstrated the synthesis of N-hydroxyamide-containing heterocycles from urea derivatives, showcasing their ability to form complexes with iron(III). This has implications for the development of synthetic routes to new compounds with potential applications in catalysis and material science (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Anticancer Agent Development

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents by Jian Feng et al. (2020) represent another significant application. These compounds exhibit significant antiproliferative effects against various cancer cell lines, underscoring the potential of urea derivatives in medicinal chemistry and drug development (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Corrosion Inhibition

The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments, as studied by B. Mistry et al. (2011), highlights the application of urea derivatives in materials science, particularly in protecting metals from corrosion. This research is crucial for industries looking to extend the lifespan and integrity of their metallic structures and components (Mistry, Patel, Patel, & Jauhari, 2011).

Neuropharmacological Applications

Explorations into the neuropharmacological effects of urea derivatives, such as the study by Xiaowei Wang et al. (2011) on the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on cannabinoid CB1 receptor modulation, reveal potential applications in developing treatments for neurological conditions and understanding the complex mechanisms of neuronal excitability and neurotransmission (Wang, Horswill, Whalley, & Stephens, 2011).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-4-11(10-21)18-17(23)19-12-7-16(22)20(9-12)13-5-6-14(24-2)15(8-13)25-3/h5-6,8,11-12,21H,4,7,9-10H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSQNXRPSBAALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea

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